1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Description

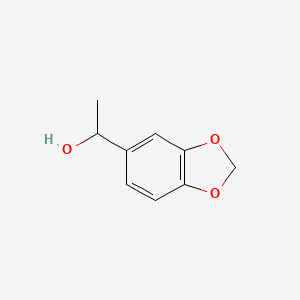

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKALZZEGVFZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278304 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6329-73-3 | |

| Record name | 6329-73-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 2h 1,3 Benzodioxol 5 Yl Ethan 1 Ol

Chemo-selective Synthetic Routes

The chemo-selective synthesis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol from its corresponding ketone, 1-(2H-1,3-benzodioxol-5-yl)ethanone, is a fundamental transformation in organic synthesis. The primary challenge in chemo-selective reductions arises when the substrate contains multiple reducible functional groups. The goal is to selectively reduce the ketone functionality while leaving other groups, such as esters, carboxylic acids, or nitro groups, intact.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for the selective reduction of aldehydes and ketones. Its reactivity can be modulated to enhance chemo-selectivity. For instance, the combination of NaBH₄ with acetylacetone (B45752) has been shown to be an efficient system for the chemo-selective reduction of aldehydes in the presence of ketones. While this specific system is designed for aldehyde selectivity, modifications of the borohydride reagent can achieve the desired ketone reduction in the presence of other functionalities. The choice of solvent and temperature also plays a crucial role in controlling the selectivity of the reduction.

In cases where the starting material possesses other sensitive groups, milder and more selective reducing agents are employed. The use of catalysts, such as those based on magnesium oxide (MgO), has been explored for chemoselective transfer hydrogenation reactions. These systems can differentiate between different types of carbonyl groups based on their electronic and steric properties. For example, a significant difference in reactivity has been observed between aromatic ketones like acetophenone (B1666503) and aliphatic ketones in the presence of MgO as a catalyst. This suggests that a similar chemo-selective reduction of 1-(2H-1,3-benzodioxol-5-yl)ethanone could be achieved in a molecule bearing less reactive carbonyl groups.

Enantioselective Synthesis Strategies for this compound

The production of enantiomerically pure this compound is of paramount importance for its potential applications in the synthesis of chiral drugs and other biologically active molecules. Several chemical strategies have been developed for the enantioselective reduction of the parent ketone.

One of the most effective methods is asymmetric transfer hydrogenation (ATH). This technique typically employs a chiral catalyst, a hydrogen donor (such as isopropanol (B130326) or formic acid), and a base. Catalysts based on noble metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, have demonstrated high efficiency and enantioselectivity in the reduction of aromatic ketones. For instance, Noyori-type ruthenium catalysts are well-known for their excellent performance in the ATH of a wide range of ketones, including acetophenone derivatives, yielding chiral alcohols with high enantiomeric excess (ee). Iron-based catalysts are also emerging as a more sustainable alternative for these transformations.

Another powerful tool for the enantioselective reduction of ketones is the use of chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction. These catalysts, generated in situ from a chiral amino alcohol and borane, can effectively catalyze the reduction of prochiral ketones with high enantioselectivity. The CBS method is known for its predictable stereochemical outcome and operational simplicity, making it a valuable strategy for obtaining either the (R) or (S) enantiomer of the desired alcohol by selecting the appropriate chiral catalyst.

| Catalytic System | Catalyst Type | Typical Hydrogen Donor | Key Features |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru, Rh, Ir, or Fe complexes | Isopropanol, Formic acid | High efficiency and enantioselectivity for a broad range of ketones. |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Borane (BH₃) | Predictable stereochemistry, operational simplicity, high enantioselectivity. |

Biocatalytic Approaches for Stereoselective Production

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. The use of whole microbial cells or isolated enzymes for the reduction of ketones often proceeds with excellent enantioselectivity under mild reaction conditions.

Whole-cell biocatalysis utilizes the metabolic machinery of microorganisms to perform desired chemical transformations. Several studies have demonstrated the potential of various yeast and bacterial strains for the asymmetric reduction of acetophenone and its derivatives.

A notable example for the specific synthesis of enantiopure this compound is the use of the bacterial strain Lactobacillus paracasei BD101. This microorganism has been identified as a highly effective biocatalyst for the reduction of 1-(2H-1,3-benzodioxol-5-yl)ethanone. researchgate.netorganic-chemistry.org The process was optimized for various parameters, including pH, temperature, and substrate concentration, to achieve high conversion and enantioselectivity. researchgate.net In a preparative scale study, this microbial reduction yielded (R)-1-(1,3-benzodioxol-5-yl)ethanol with an impressive enantiomeric excess of over 99%. researchgate.netorganic-chemistry.org This demonstrates the potential of microbial bioreduction for the efficient and environmentally friendly production of this chiral alcohol. researchgate.net

| Microorganism | Product | Enantiomeric Excess (ee) | Key Findings |

| Lactobacillus paracasei BD101 | (R)-1-(1,3-benzodioxol-5-yl)ethanol | >99% | Highly successful biocatalyst for the reduction of the piperonyl-containing ketone. researchgate.netorganic-chemistry.org |

The use of isolated enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a more controlled approach to biocatalytic reductions. These enzymes, often sourced from microorganisms, can exhibit high substrate specificity and enantioselectivity. While a specific study on the enzymatic reduction of 1-(2H-1,3-benzodioxol-5-yl)ethanone using an isolated enzyme was not found, the extensive research on the enzymatic reduction of other acetophenone derivatives suggests that this would be a viable and efficient strategy.

The electronic and steric properties of the substituents on the aromatic ring of acetophenones have been shown to influence the activity and enantioselectivity of enzymatic reductions. For instance, a recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu) has been used for the enantioselective reduction of various mono-substituted acetophenones, with the reaction rates correlating with the electronic effects of the substituents. nih.gov This indicates that an enzymatic approach could be tailored for the efficient production of a specific enantiomer of this compound.

Derivatization Reactions and Synthetic Accessibility of Analogues

The hydroxyl group of this compound serves as a versatile handle for a variety of derivatization reactions, allowing for the synthesis of a wide range of analogues with potentially interesting biological or chemical properties.

Standard organic transformations can be applied to the alcohol functionality. For example, esterification or etherification reactions can be performed to introduce different functional groups. The alcohol can also be used as a precursor for the synthesis of more complex molecules. For instance, the corresponding ketone, 1-(2H-1,3-benzodioxol-5-yl)ethanone, has been used as a starting material for the synthesis of thiosemicarbazone and imidazole (B134444) derivatives. mdpi.com

The benzodioxole moiety is a key structural feature in many pharmacologically active compounds. The synthesis of analogues of this compound is therefore a topic of considerable interest. For example, analogues of the antiepileptic drug stiripentol, which also contains a 1,3-benzodioxole (B145889) ring, have been synthesized. acs.org While not directly starting from this compound, these synthetic efforts demonstrate the accessibility of a diverse range of structurally related compounds. The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogues as potent and selective inhibitors of nitric oxide formation further highlights the importance of the benzodioxole scaffold in medicinal chemistry.

Structural Elucidation and Advanced Analytical Characterization of 1 2h 1,3 Benzodioxol 5 Yl Ethan 1 Ol

X-ray Crystallographic Analysis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol and its Derivatives

While a single-crystal X-ray structure for this compound has not been reported in the reviewed literature, analysis of the closely related ketone, 1-(1,3-benzodioxol-5-yl)ethanone , provides significant insight into the expected solid-state conformation of the benzodioxole ring system.

Crystallographic studies of 1-(1,3-benzodioxol-5-yl)ethanone reveal a monoclinic crystal system. The molecule is nearly planar, with a dihedral angle of just 1.4(8)° between the mean planes of the benzene (B151609) and dioxole rings nih.govresearchgate.net. The dioxole group adopts a slightly distorted envelope configuration nih.govresearchgate.net. In the crystal lattice, molecules are linked into chains by weak intermolecular C—H···O hydrogen bonds. The packing is further stabilized by weak π–π interactions between the centroids of adjacent benzene rings nih.govresearchgate.net.

Similarly, the crystal structure of a more complex derivative, 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one , has been determined, also showing a monoclinic crystal system researchgate.net. The analysis of such derivatives is critical for understanding how the benzodioxole scaffold behaves in a crystalline environment. For the title alcohol, the presence of the hydroxyl group would introduce strong hydrogen bonding (O-H···O), which would be expected to be a dominant feature in its crystal packing, likely leading to the formation of distinct supramolecular synthons not observed in the ketone analogue.

Table 1: Crystallographic Data for 1-(1,3-benzodioxol-5-yl)ethanone nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈O₃ |

| Molecular Weight | 164.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4697 (3) |

| b (Å) | 10.8445 (3) |

| c (Å) | 7.5148 (3) |

| β (°) | 105.973 (3) |

| Volume (ų) | 741.93 (4) |

| Z | 4 |

High-Resolution Nuclear Magnetic Resonance Spectroscopy Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound in solution. The expected ¹H and ¹³C NMR spectral data can be predicted based on established chemical shift principles and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, methyl, and dioxole protons.

Aromatic Protons: The three protons on the benzene ring typically appear as a complex multiplet or an ABX spin system, usually in the δ 6.7-6.9 ppm range.

Dioxole Protons (-O-CH₂-O-): The two protons of the methylenedioxy group are expected to produce a characteristic singlet at approximately δ 5.9-6.0 ppm.

Methine Proton (-CH(OH)-): The proton attached to the carbon bearing the hydroxyl group is expected to be a quartet (due to coupling with the adjacent methyl group) in the δ 4.8-5.0 ppm region.

Methyl Protons (-CH₃): The three protons of the methyl group should appear as a doublet (due to coupling with the methine proton) around δ 1.4-1.5 ppm.

Hydroxyl Proton (-OH): This proton will present as a broad singlet, with a chemical shift that is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine distinct carbon signals.

Aromatic Carbons: Six signals are expected for the carbons of the benzodioxole ring system, typically between δ 100 and 150 ppm. The two carbons bonded to the oxygen atoms of the dioxole ring (C-3a and C-7a) are expected at approximately δ 147-148 ppm. The other aromatic carbons (CH) would appear around δ 105-120 ppm.

Dioxole Carbon (-O-CH₂-O-): The methylene (B1212753) carbon of the dioxole group is anticipated to have a chemical shift of about δ 101 ppm.

Methine Carbon (-CH(OH)-): The carbon atom bonded to the hydroxyl group is expected in the δ 70-75 ppm range.

Methyl Carbon (-CH₃): The methyl carbon should appear as an upfield signal around δ 25 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for unequivocal assignment of all proton and carbon signals, confirming the connectivity of the molecule mdpi.com.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH(OH)- | ~4.8-5.0 (q) | ~70-75 |

| -CH₃ | ~1.4-1.5 (d) | ~25 |

| -OH | Variable (br s) | - |

| -O-CH₂-O- | ~5.9-6.0 (s) | ~101 |

| Aromatic CH | ~6.7-6.9 (m) | ~105-120 |

Mass Spectrometric Fragmentation and Identification Techniques

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and structural analysis of this compound. Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation.

The molecular ion peak (M⁺) at m/z 166 would be observed, corresponding to the molecular weight of the compound (C₉H₁₀O₃). The fragmentation pattern of secondary alcohols is often characterized by cleavage of the C-C bond adjacent to the oxygen atom and the loss of water libretexts.org.

Key expected fragmentation pathways include:

Loss of a methyl group ([M-15]⁺): Alpha-cleavage resulting in the loss of the -CH₃ radical to form a stable, resonance-stabilized cation at m/z 151. This is often a prominent peak.

Formation of the benzodioxolyl cation: Cleavage of the bond between the benzylic carbon and the aromatic ring can lead to the formation of the 1,3-benzodioxol-5-yl cation at m/z 135.

Loss of water ([M-18]⁺): Dehydration is a common fragmentation pathway for alcohols, which would produce a peak at m/z 148 libretexts.org.

Base Peak: The most abundant ion (base peak) is likely to be the m/z 151 fragment due to the stability of the resulting oxonium ion conjugated with the aromatic ring.

Table 3: Expected Mass Spectrometric Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 166 | [M]⁺ (Molecular Ion) |

| 151 | [M - CH₃]⁺ |

| 148 | [M - H₂O]⁺ |

| 135 | [C₇H₅O₂]⁺ |

| 123 | [M - CH₃ - CO]⁺ or [C₇H₅O]⁺ |

| 105 | [C₇H₅O]⁺ |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable methods.

Gas Chromatography (GC): Due to its volatility, the compound is well-suited for GC analysis.

Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5), is typically used nist.gov.

Carrier Gas: Helium is commonly used as the carrier gas.

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while a Mass Spectrometer (MS) allows for definitive identification of the peak.

Purity Assessment: The purity can be determined by calculating the peak area percentage, assuming all components have a similar response factor with an FID.

High-Performance Liquid Chromatography (HPLC): HPLC is also a viable method for purity assessment, particularly for non-volatile impurities.

Mode: Reversed-phase HPLC is the most common mode.

Column: A C18 or C8 column would be effective for separation.

Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent like acetonitrile or methanol would be employed.

Detector: A UV detector set to a wavelength where the benzodioxole chromophore absorbs strongly (e.g., ~280-290 nm) would provide good sensitivity. Diode-Array Detection (DAD) can be used to assess peak purity by comparing spectra across the peak.

Table 4: Example Chromatographic Conditions

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary, 5% Phenyl Methylpolysiloxane (30m x 0.25mm) | Reversed-Phase C18 (e.g., 150mm x 4.6mm, 5µm) |

| Mobile Phase/Carrier Gas | Helium (~1 mL/min) | Acetonitrile/Water Gradient |

| Temperature | Inlet: 250°C; Oven: Temperature Program (e.g., 100°C to 250°C) | Column Oven: 25-30°C |

| Detector | FID or MS | UV (285 nm) or DAD |

| Application | Purity, identification of volatile impurities | Purity, quantification, analysis of non-volatile impurities |

Application as an Analytical Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used for qualitative or quantitative analysis. This compound can serve as a reference standard in several contexts, provided its identity and purity are rigorously established.

Synthetic Chemistry: It can be used as a reference material to confirm the identity of a product synthesized in the laboratory via techniques like TLC, GC, or NMR, and to quantify yield.

Impurity Profiling: In the synthesis of more complex molecules derived from this alcohol, it can be used as a standard to identify and quantify unreacted starting material in the final product.

Metabolic Studies: If this compound is identified as a metabolite of another substance, a pure standard is essential for its confirmation and quantification in biological matrices.

Forensic Analysis: In the analysis of clandestine drug samples, related compounds may appear as precursors, intermediates, or byproducts. A certified standard of this compound would be necessary for its unambiguous identification.

Commercial suppliers offer this compound for research purposes sigmaaldrich.comsigmaaldrich.com. However, it is often sold with the disclaimer that the buyer is responsible for confirming its identity and purity, indicating that it may not be supplied as a certified reference material (CRM) sigmaaldrich.com. For use as a quantitative standard, its purity must first be thoroughly assessed using a combination of the chromatographic and spectroscopic methods described above, and its concentration in solution must be accurately determined.

Computational Chemistry and Molecular Modeling Investigations of 1 2h 1,3 Benzodioxol 5 Yl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties like orbital energies and charge distributions.

While specific DFT studies focusing exclusively on 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol are not extensively detailed in the available literature, research on closely related 1,3-benzodioxole (B145889) derivatives provides a framework for understanding its electronic characteristics. For instance, DFT computations have been successfully used to analyze the molecular geometry and electronic properties of compounds synthesized from 1-(2H-1,3-benzodioxol-5-yl)ethanone, a precursor to the target alcohol. semanticscholar.org

In a study on a semicarbazone derivative, (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide, DFT calculations were performed to explore its electronic characteristics thoroughly. researchgate.net Such analyses typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating key electronic descriptors. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule; a larger gap implies higher stability.

DFT can also be used to generate maps of electrostatic potential, which highlight the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack. For the 1,3-benzodioxole moiety, these calculations can elucidate the influence of the dioxole ring on the electronic properties of the attached ethan-1-ol side chain.

Table 1: Representative DFT-Calculated Parameters for a Related Benzodioxole Derivative (Note: Data is for a structurally related compound, not this compound, to illustrate typical DFT outputs.)

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 4.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 Debye |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. This technique allows researchers to study the conformational flexibility and dynamic behavior of a molecule in various environments, such as in a vacuum or in a solvent.

For this compound, MD simulations could provide critical information on its preferred three-dimensional shapes (conformations) and the energy barriers between them. The simulation would track the trajectories of each atom based on a given force field, revealing how the ethan-1-ol side chain rotates and flexes in relation to the rigid benzodioxole ring system.

Key insights from MD simulations would include:

Conformational Preferences: Identifying the most stable, low-energy conformations of the molecule.

Solvent Effects: Understanding how interactions with solvent molecules (e.g., water) influence the molecule's shape and dynamics.

Flexibility Analysis: Quantifying the flexibility of different parts of the molecule, such as the rotation around the C-C and C-O bonds of the side chain.

While specific MD simulation studies on this compound are not prominently featured in published research, this methodology remains a vital tool for understanding the dynamic nature of small molecules and their interactions.

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design, used to predict the binding affinity and mode of action of a potential drug molecule.

In the context of this compound, molecular docking could be used to screen for potential protein targets and predict its binding interactions within a receptor's active site. The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction.

Studies on related benzodioxole derivatives have utilized molecular docking to predict their biological activity. For example, various synthesized derivatives have been docked into the active sites of fungal enzymes to explore their potential as antifungal agents. semanticscholar.orgresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein, which are crucial for binding affinity. For this compound, the hydroxyl (-OH) group would be a prime candidate for forming hydrogen bonds, while the benzodioxole ring could engage in hydrophobic and π-π stacking interactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. conicet.gov.ar These models are built by calculating a set of molecular descriptors that numerically represent the chemical structure and then using statistical methods to find a mathematical relationship between these descriptors and an observed activity or property. researchgate.net

The primary goals of QSAR/QSPR modeling are:

To predict the activity or property of new, unsynthesized compounds. researchgate.net

To understand which structural features are most important for a given activity or property.

To guide the design of new molecules with enhanced or optimized characteristics.

For a class of compounds including this compound, a QSAR study would involve synthesizing a series of related analogues, measuring their biological activity (e.g., enzyme inhibition), calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), and then developing a predictive model. Although specific QSAR/QSPR models for this compound have not been identified in the literature, this approach is a standard and powerful tool in medicinal chemistry for lead optimization. openmedicinalchemistryjournal.com

Chemoinformatics and Chemical Space Exploration

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. It combines concepts from chemistry, computer science, and information science to solve problems in chemical research, particularly in drug discovery. One key application is the exploration of "chemical space," the vast, high-dimensional space populated by all possible molecules.

For this compound, chemoinformatics tools can be used to analyze its properties in the context of larger chemical libraries. By calculating a range of physicochemical and structural descriptors, the compound can be positioned within the broader chemical space. This helps in assessing its "drug-likeness" and comparing its properties to those of known drugs or other compounds of interest.

Public databases like PubChem contain computed property information for millions of compounds, including this compound and its relatives. nih.gov This data allows for large-scale analysis and the identification of trends within the chemical family of benzodioxoles.

Table 2: Selected Computed Molecular Properties (Chemoinformatics Descriptors)

| Property | Description | Value for 1-(1,3-Benzodioxol-5-yl)propan-1-ol nih.gov |

| Molecular Weight | The mass of one mole of the substance. | 180.20 g/mol |

| XLogP3 | A computed measure of hydrophobicity (octanol-water partition coefficient). | 1.6 |

| Hydrogen Bond Donors | The number of hydrogen atoms bonded to electronegative atoms (O, N). | 1 |

| Hydrogen Bond Acceptors | The number of electronegative atoms (O, N) with lone pairs. | 3 |

| Rotatable Bond Count | The number of bonds that allow free rotation, indicating molecular flexibility. | 2 |

| Polar Surface Area | The surface sum over all polar atoms, a descriptor for transport properties. | 38.7 Ų |

Pharmacological and Biological Activity Profiling of 1 2h 1,3 Benzodioxol 5 Yl Ethan 1 Ol and Its Analogues

Antifungal Efficacy Studies

Derivatives of 1,3-benzodioxole (B145889) have been systematically investigated for their potential as antifungal agents, leading to the development of novel molecular hybrids with significant efficacy against pathogenic fungi. Research into benzodioxole-imidazole hybrids has identified compounds with potent activity. For instance, certain analogues bearing a trifluoromethylphenyl moiety have demonstrated notable effectiveness against Candida albicans, while other derivatives have shown strong activity against Candida tropicalis. nih.gov

The synthesis of these compounds often starts from 1-(2H-1,3-benzodioxol-5-yl)ethanone, which serves as a precursor for more complex structures, such as oxime derivatives, that are then evaluated for antifungal properties using methods like broth microdilution assays. nih.gov The mechanism for many of these imidazole-based analogues is believed to be the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

Further studies on other benzodioxole analogues, such as 1,3-benzodioxole-pyrimidine derivatives, have revealed a broad spectrum of fungicidal activity against various plant pathogenic fungi. The mechanism in these cases has been linked to the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. researchgate.net

Table 1: Antifungal Activity of 1,3-Benzodioxole Analogues

| Compound | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 5l (a trifluoromethylphenyl derivative) | Candida albicans | Minimum Inhibitory Concentration (MIC) | 0.148 µmol/mL | nih.gov |

| Compound 5m (a trifluoromethylphenyl derivative) | Candida albicans | Minimum Inhibitory Concentration (MIC) | 0.148 µmol/mL | nih.gov |

| Compound 5b | Candida tropicalis | Minimum Inhibitory Concentration (MIC) | 0.289 µmol/mL | nih.gov |

| Compound 5c | Alternaria solani | Median Effective Concentration (EC50) | 0.07 mg/L | researchgate.net |

| (S)-5c | Alternaria solani | Median Effective Concentration (EC50) | 0.06 mg/L | researchgate.net |

| Compound 5c | Botrytis cinerea | Median Effective Concentration (EC50) | 0.44 mg/L | researchgate.net |

Antioxidant Potential Assessment

The 1,3-benzodioxole structure is a feature in various compounds that have been evaluated for their antioxidant capabilities. These derivatives are of interest for their potential to counteract oxidative stress. chemicalbook.com The assessment of this potential is typically conducted using in vitro methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, which measures the ability of a compound to neutralize free radicals. nih.gov

One study focusing on compounds isolated from the aerial parts of Hypecoum erectum identified a new 1,3-benzodioxole derivative, Hypecoumic acid, which demonstrated moderate antioxidative activity. chemicalbook.comnih.gov Other research into different benzodioxole derivatives has also confirmed significant antioxidant properties, reinforcing the potential of this chemical class as a source of antioxidant agents. chemicalbook.com

Table 2: Antioxidant Activity of 1,3-Benzodioxole Derivatives

| Compound | Assay | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Hypecoumic acid | DPPH-scavenging assay | Half-maximal inhibitory concentration (IC50) | 86.3 ± 0.2 μM | nih.gov |

| Compound 12 | Not Specified | General Assessment | Significant antioxidant activity | chemicalbook.com |

Anti-inflammatory Response Investigations

Several analogues of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol have been synthesized and assessed for their anti-inflammatory properties. A primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.gov

Research has been directed towards creating novel benzodioxole derivatives that act as COX inhibitors. In one such study, a library of compounds structurally similar to the NSAID Ketoprofen was synthesized and evaluated. The results identified specific benzodioxole derivatives with potent inhibitory activity against both COX-1 and COX-2 enzymes. The selectivity of these compounds for COX-1 versus COX-2 was also determined and compared to that of known anti-inflammatory drugs. nih.gov These findings highlight the potential of the benzodioxole scaffold in the development of new anti-inflammatory agents. ontosight.aiontosight.airesearchgate.net

Table 3: COX Enzyme Inhibition by 1,3-Benzodioxole Derivatives

| Compound | Target Enzyme | Activity Measurement (IC50) | Selectivity Ratio (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 4f | COX-1 | 0.725 µM | Not specified | nih.gov |

| Compound 3b | COX-1 | 1.12 µM | 0.862 | nih.gov |

| Compound 3b | COX-2 | 1.3 µM | 0.862 | nih.gov |

| Compound 4d | COX-1 / COX-2 | Not specified | 1.809 | nih.gov |

| Ketoprofen (Control) | COX-1 / COX-2 | Not specified | 0.196 | nih.gov |

Antimicrobial Spectrum Analysis

Beyond their antifungal efficacy, compounds containing the 1,3-benzodioxole system have been investigated for a broader spectrum of antimicrobial activity, particularly against pathogenic bacteria. researchgate.net Studies have involved the synthesis of various derivatives, such as Schiff's bases and dihydropyrazoles, and their evaluation against a panel of clinically relevant bacteria.

For example, 1,3-benzodioxole derivatives have been tested against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). researchgate.net The agar (B569324) diffusion method is a common technique used for this initial screening. researchgate.netresearchgate.net Research has shown that certain Schiff base derivatives containing the benzodioxole moiety exhibit inhibitory activity against multiple bacterial strains, including the multidrug-resistant MRSA. researchgate.net

Enzyme Inhibition Kinetics and Mechanisms

The 1,3-benzodioxole ring, also known as the methylenedioxyphenyl (MDP) group, is a well-known inhibitor of certain enzyme systems, most notably cytochrome P450 (CYP) monooxygenases. ingentaconnect.comnih.goveurekaselect.com The primary mechanism is classified as mechanism-based inactivation, or "suicide inhibition." researchgate.net

The process begins with the CYP enzyme oxidizing the methylene (B1212753) bridge of the MDP group. This creates a highly reactive electrophilic intermediate, believed to be a carbene. This intermediate then covalently binds to the heme iron of the cytochrome P450, forming a stable but inactive metabolic-intermediate complex (MIC). researchgate.net This inactivation is time-dependent and effectively removes the enzyme from metabolic processes. researchgate.net

Beyond CYP enzymes, specific benzodioxole analogues have been shown to inhibit other key enzymes. As noted previously, various antifungal derivatives target fungal CYP51 (lanosterol 14α-demethylase) or succinate dehydrogenase (SDH). nih.govresearchgate.net Furthermore, the anti-inflammatory effects of certain analogues are attributed to the inhibition of cyclooxygenase (COX) enzymes. nih.gov Other research has also pointed to lactate (B86563) dehydrogenase (LDH) as a potential target for some benzodioxole compounds. researchgate.net

The interaction of methylenedioxyphenyl (MDP) compounds with human cytochrome P450 enzymes is isoform-specific. nih.gov In vitro studies using human CYP isoforms have demonstrated that MDP compounds can be potent, mechanism-based inactivators of several key drug-metabolizing enzymes. nih.gov

Specifically, significant inactivation has been observed for CYP1A1, CYP2C9, CYP2D6, and CYP3A4. nih.gov The potency and rate of this inactivation are described by the kinetic parameters K_i (inactivation constant) and k_inact (maximal rate of inactivation). In contrast, other isoforms such as CYP1A2, CYP2A6, and CYP2E1 appear to be largely resistant to inhibition by many MDP compounds. nih.gov The specific structure of the side chain attached to the benzodioxole ring can influence the selectivity and potency of the inhibition. nih.gov

Table 4: Inactivation Parameters of Methylenedioxyphenyl Compounds with Human CYP Isoforms

| CYP Isoform | Inactivation Parameter | Reported Value Range | Reference |

|---|---|---|---|

| CYP1A1 | K_i | 0.81 µM | nih.gov |

| CYP1A1 | k_inact | 0.034 min⁻¹ | nih.gov |

| CYP2C9 | K_i | 0.15 - 0.56 µM | nih.gov |

| CYP2C9 | k_inact | 0.041 - 0.042 min⁻¹ | nih.gov |

| CYP2D6 | K_i | 0.21 - 19.88 µM | nih.gov |

| CYP2D6 | k_inact | 0.044 - 0.339 min⁻¹ | nih.gov |

| CYP3A4 | K_i | 0.25 - 0.69 µM | nih.gov |

| CYP3A4 | k_inact | 0.076 - 0.251 min⁻¹ | nih.gov |

Receptor Modulation and Agonist/Antagonist Activity (e.g., TRPM8)

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in humans. nih.govnih.gov It is activated not only by temperatures below approximately 28°C but also by cooling compounds like menthol (B31143) and icilin. nih.gov Due to its role in sensory transduction and its implication in various pathological conditions such as neuropathic pain, cold allodynia, overactive bladder, and migraine, the TRPM8 receptor has become an attractive therapeutic target for pharmacological modulation. nih.govfrontiersin.org

The modulation of TRPM8 can be achieved through either agonists, which activate the channel, or antagonists, which block its activation. The activation of TRPM8 can, in some contexts, lead to analgesia through desensitization, while in others, antagonism is sought to prevent the painful sensations associated with cold hypersensitivity. mdpi.com While numerous research programs have focused on developing potent and selective TRPM8 modulators, and various chemical classes of agonists and antagonists have been identified, published studies directly linking this compound or its close analogues to TRPM8 receptor modulation are not available in the reviewed literature. nih.govnih.gov Therefore, while TRPM8 represents a plausible target for novel sensory modulators, the specific agonist or antagonist activity of this particular benzodioxole compound remains an area for future investigation.

Cellular Proliferation and Differentiation Modulation Studies

The 1,3-benzodioxole moiety is a common feature in various compounds that have been investigated for their effects on cellular proliferation, with a significant focus on anticancer properties. Research has demonstrated that specific derivatives can exhibit cytotoxic and antiproliferative activities against various cancer cell lines.

One study synthesized a series of benzodioxole derivatives and evaluated their cytotoxic effects on cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. Within this series, amide derivatives, specifically N-(3,4-dimethoxyphenyl)benzo[d] najah.edunih.govdioxole-5-carboxamide and N-(3,5-dimethoxyphenyl)benzo[d] najah.edunih.govdioxole-5-carboxamide, demonstrated notable anticancer activity. One of these compounds was found to induce cell cycle arrest at the G2/M phase in Hep3B cells, an activity comparable to the well-known chemotherapy agent doxorubicin (B1662922) najah.edu. In contrast, other synthesized benzodioxole derivatives lacking the amide group showed weak cytotoxicity against these cell lines najah.edu.

Another analogue, 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one, has been explored for its potential biological activities, which include anticancer properties ontosight.ai. Further research into peptidyl derivatives of 1,3-benzodioxole, synthesized from the natural compound safrole, showed that some of these compounds were capable of inhibiting the growth of Sarcoma-180 tumors in mice.

A different approach was taken in a study on an amuvatinib (B1684542) derivative, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide. This compound was found to be effective in killing tumor cells under conditions of glucose starvation by inhibiting mitochondrial membrane potential. This suggests a mechanism of action that targets the metabolic vulnerabilities of cancer cells mdpi.com.

The cytotoxic activity of thiosemicarbazone derivatives of 3',4'-(methylenedioxy)acetophenone (B355635) has also been noted against KB cells, a human oral cancer cell line.

The following table summarizes the observed effects of various 1,3-benzodioxole analogues on cellular proliferation.

| Compound Name | Cell Line(s) | Observed Effects |

| N-(3,4-dimethoxyphenyl)benzo[d] najah.edunih.govdioxole-5-carboxamide | Hep3B | Potent anticancer activity |

| N-(3,5-dimethoxyphenyl)benzo[d] najah.edunih.govdioxole-5-carboxamide | Hep3B | Induced cell cycle arrest at the G2-M phase |

| N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide | Tumor cells | Toxicity enhanced under glucose starvation |

| 3',4'-(methylenedioxy)acetophenone thiosemicarbazone derivatives | KB cells | Cytotoxic activity |

| Peptidyl derivatives of 1,3-benzodioxole | Sarcoma-180 (in vivo) | Inhibition of tumor growth |

Investigation of Neurobiological Effects

The neurobiological effects of 1,3-benzodioxole derivatives have been explored, with some compounds showing potential therapeutic applications. It is important to note that this section strictly excludes any discussion related to abuse potential.

One area of investigation has been the development of novel therapeutic agents. For instance, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been described as representing a new pharmacological class with unique psychoactive effects that may have value in psychotherapy nih.gov.

Furthermore, research into the inhibition of nitric oxide (NO) formation has identified promising 1,3-benzodioxole analogues. A series of 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-Imidazol-1-yl)phenoxy]-piperidine analogues were designed and found to be potent and selective inhibitors of inducible nitric oxide synthase (iNOS). Nitric oxide is a key signaling molecule in the nervous system, and its dysregulation is implicated in various neurological conditions. The selectivity of these compounds for iNOS over other NOS isoforms (nNOS and eNOS) suggests a potential for targeted therapeutic intervention with a reduced side-effect profile.

The following table outlines the neurobiological effects observed for specific 1,3-benzodioxole analogues.

| Compound Name | Target/System | Observed Effects |

| 1-(1,3-benzodioxol-5-yl)-2-butanamine derivatives | Central Nervous System | Novel psychoactive effects with potential therapeutic applications |

| 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-Imidazol-1-yl)phenoxy]-piperidine analogues | Inducible Nitric Oxide Synthase (iNOS) | Potent and selective inhibition of NO formation |

Mechanistic Investigations of Biological Action of 1 2h 1,3 Benzodioxol 5 Yl Ethan 1 Ol and Its Derivatives

Identification of Molecular Targets and Binding Sites

While specific molecular targets for 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol are not extensively documented, research on structurally related benzodioxole compounds, such as safrole and its derivatives, provides insights into potential protein interactions. The benzodioxole moiety is a key structural feature that can influence binding to various biological macromolecules.

One of the most studied interactions of benzodioxole compounds is with cytochrome P450 (CYP) enzymes. Safrole and related methylenedioxyphenyl compounds have been shown to interact with both cytochromes P-450 and P-448, inducing type I spectral changes. nih.gov The nature of the substituent at the 4-position of the benzodioxole ring appears to be a critical determinant of binding affinity. For instance, compounds with an oxidized allyl group at this position exhibit a higher affinity for cytochrome P-448, whereas those with an intact allyl or methylvinyl group tend to show a higher affinity for cytochrome P-450. nih.gov Given the structural similarity, it is plausible that this compound and its derivatives also interact with CYP enzymes, which could have significant implications for their metabolism and potential drug-drug interactions.

Molecular docking studies on other benzodioxole derivatives have suggested potential interactions with enzymes such as α-amylase and lipase. nih.gov These studies indicate that the benzodioxole ring, along with other structural features like carboxylic acid and aryl-amide groups, are important for binding to the active sites of these enzymes. nih.gov For example, N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides have been identified as potent auxin receptor agonists, with molecular docking analysis revealing a strong binding ability with the TIR1 auxin receptor. frontiersin.org

Furthermore, derivatives of 1,3-benzodioxole (B145889) have been investigated as endothelin receptor ligands. Molecular docking studies of certain 1,3-diaryl-5-oxo-proline derivatives have helped to elucidate their binding modes within the endothelin A receptor (ETAR). unict.it These findings highlight the versatility of the benzodioxole scaffold in interacting with a range of protein targets.

Table 1: Potential Molecular Targets of Benzodioxole Derivatives

| Derivative Class | Potential Molecular Target(s) | Method of Identification |

|---|---|---|

| Safrole and related methylenedioxyphenyl compounds | Cytochrome P450 (CYP) enzymes (P-450 and P-448) | Spectral binding assays nih.gov |

| N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides | TIR1 auxin receptor | Molecular docking and bioassay frontiersin.org |

| 1,3-Benzodioxole derivatives with carboxylic acid/aryl-amide groups | α-amylase, Lipase | Molecular docking and enzymatic assays nih.gov |

| 1,3-Diaryl-5-oxo-proline derivatives | Endothelin A receptor (ETAR) | Molecular docking and binding assays unict.it |

Elucidation of Intracellular Signaling Pathways

The diverse biological activities attributed to 1,3-benzodioxole derivatives, including anti-tumor and anti-hyperlipidemic effects, suggest their involvement in modulating various intracellular signaling pathways. chemicalbook.com While the specific pathways affected by this compound are yet to be fully elucidated, studies on related compounds offer valuable clues.

Derivatives of safrole have been shown to exhibit antiproliferative activity against breast cancer cells. nih.gov Some safrole oxide derivatives are reported to induce apoptosis, potentially through the upregulation of the Fas transmembrane protein and a reduction in reactive oxygen species (ROS) activity. nih.gov This suggests an influence on apoptosis-related signaling cascades. The transformation of the side chain of safrole is considered a critical factor in inducing apoptosis and decreasing the proliferation of pre-malignant cells. researchgate.net

In the context of anti-hyperlipidemia, certain 1,3-benzodioxole-based fibrate derivatives have demonstrated the ability to reduce plasma lipids. chemicalbook.com Mechanistic studies suggest that these compounds may modulate lipid metabolism pathways, leading to reductions in triglycerides, total cholesterol, and low-density lipoprotein cholesterol. chemicalbook.com

Furthermore, the discovery of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides as auxin receptor agonists points to their role in plant-specific signaling. These compounds have been shown to enhance root-related signaling responses, leading to a significant promotion of root growth. Transcriptome analysis revealed that these derivatives induce a common transcriptional response with auxin and down-regulate the expression of genes that inhibit root growth. frontiersin.org

Advanced Structure-Activity Relationship (SAR) Derivation for Optimized Bioactivity

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies on analogous compounds have provided valuable information for optimizing their bioactivity.

In a series of 1,3-benzodioxole derivatives evaluated for antidiabetic activity, the presence of a carboxylic acid group, the benzodioxole ring itself, and halogen or methoxy (B1213986) substitutions on an adjacent aryl ring were found to be important for α-amylase inhibitory activity. nih.gov

SAR studies on 1,3-diaryl-5-oxo-proline derivatives as endothelin receptor ligands revealed that the presence of a methylene (B1212753) spacer at the 1-position of the proline ring can dramatically influence receptor selectivity. For example, (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline showed good affinity and selectivity for the ETAR, whereas a similar compound lacking the methylene spacer was inactive at both ETA and ETB receptors. unict.it

Table 2: Structure-Activity Relationship Highlights for Benzodioxole Derivatives

| Compound Series | Structural Feature | Impact on Bioactivity |

|---|---|---|

| Safrole Derivatives | Intact allyl group | Induction of cytochrome P450 enzymes nih.gov |

| Safrole Derivatives | Nitro and hydroxyl group substitution | Enhanced antiproliferative activity nih.govmdpi.com |

| Benzodioxole-based α-amylase inhibitors | Carboxylic acid, halogen/methoxy substitution | Important for inhibitory activity nih.gov |

| 1,3-Diaryl-5-oxo-proline Derivatives | Methylene spacer at N-1 of proline ring | Conferred selectivity for ETAR unict.it |

Stereochemical Influence on Biological Activity

In a study of 1-(1,3-benzodioxol-5-yl)-2-butanamine derivatives, the enantiomers showed distinct activities in drug discrimination assays. Stimulus generalization occurred with the S-(+) enantiomer of the alpha-ethyl primary amine, but not with the other enantiomer. nih.gov This highlights the importance of stereochemistry in the interaction of these compounds with their biological targets.

The development of chiral high-performance liquid chromatography (HPLC) methods for the separation of diastereoisomeric and enantiomeric impurities in a key intermediate for tadalafil, which contains a 1-(1,3-benzodioxol-5-yl) moiety, underscores the regulatory importance of controlling stereoisomeric purity in pharmaceutical compounds. nih.gov

Although direct evidence for this compound is lacking, the established principles of stereoselectivity in drug action strongly imply that the individual enantiomers could have different potencies, efficacies, and metabolic fates. Future research should focus on the stereoselective synthesis and biological evaluation of the enantiomers of this compound and its derivatives to fully understand their therapeutic potential.

Metabolism and Biotransformation of 1 2h 1,3 Benzodioxol 5 Yl Ethan 1 Ol

In Vitro and In Vivo Metabolic Pathway Elucidation

While direct in vitro or in vivo studies on 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol are not available, the metabolic pathways of related compounds like safrole have been extensively investigated. The metabolism of safrole, a well-known hepatocarcinogen, involves the hydroxylation of the allyl side chain to form 1'-hydroxysafrole (B1215727). aacrjournals.org This initial oxidation is a critical activation step. Subsequently, this intermediate can undergo further conjugation reactions.

For this compound, it is anticipated that the ethanol (B145695) side chain would be a primary site for metabolic modification. The secondary alcohol group could undergo oxidation to the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone. Alternatively, direct conjugation of the alcohol group, such as glucuronidation or sulfation, is a plausible pathway to enhance water solubility and facilitate excretion.

Another significant metabolic pathway for methylenedioxyphenyl compounds is the cleavage of the methylenedioxy ring. This process, catalyzed by cytochrome P450 enzymes, leads to the formation of a catechol metabolite (1,2-dihydroxy-4-allylbenzene in the case of safrole) and a reactive carbene intermediate. nih.gov This carbene can bind to the heme iron of cytochrome P450, leading to the formation of a metabolic-inhibitory complex, a characteristic feature of many MDP compounds. ingentaconnect.comresearchgate.net

Therefore, the predicted metabolic pathways for this compound would likely involve:

Oxidation of the ethanol side chain.

Conjugation of the alcohol group.

Oxidative cleavage of the 1,3-benzodioxole (B145889) ring.

Identification and Characterization of Metabolites

Based on the metabolism of analogous compounds, several metabolites of this compound can be predicted.

Predicted Metabolites:

| Metabolite | Predicted Structure | Method of Formation |

| 1-(1,3-Benzodioxol-5-yl)ethanone | Ketone at the first carbon of the side chain | Oxidation of the secondary alcohol |

| This compound glucuronide | Glucuronic acid conjugated to the alcohol group | Glucuronidation |

| This compound sulfate | Sulfate group conjugated to the alcohol group | Sulfation |

| 4-(1-hydroxyethyl)benzene-1,2-diol | Catechol with the ethanol side chain | Cleavage of the methylenedioxy ring |

The characterization of these potential metabolites would typically involve techniques such as high-performance liquid chromatography (HPLC) for separation, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. In studies with safrole, metabolites like 1'-hydroxysafrole were identified and quantified in urine after administration to various animal models. aacrjournals.org Glutathione (GSH) trapping has also been used to identify reactive metabolites, such as the quinone tautomer of 1,2-dihydroxy-4-allylbenzene. nih.gov

Role of Specific Enzymes in Biotransformation

The biotransformation of methylenedioxyphenyl compounds is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.goveurekaselect.com Studies on safrole have identified several specific CYP isoforms involved in its metabolism.

Human CYP2C9 and CYP2E1 have been shown to be the main P450s involved in the 1'-hydroxylation of safrole. nih.gov CYP1A2 has also been implicated in the metabolism of safrole, with safrole acting as a mechanism-based inhibitor of this enzyme. nih.gov The interaction of MDP compounds with CYP enzymes is complex, as they can act as both substrates and inhibitors. nih.govnih.gov The formation of a metabolic-inhibitory complex with the heme of CYP enzymes is a well-documented phenomenon for many MDP compounds. ingentaconnect.com

Given the structural similarities, it is highly probable that the metabolism of this compound is also mediated by these same CYP isoforms. The specific roles of these enzymes would be to catalyze the initial oxidative steps, including the potential oxidation of the ethanol side chain and the cleavage of the benzodioxole ring.

Enzymes Likely Involved in the Metabolism of this compound:

| Enzyme Family | Specific Isoform | Predicted Role |

| Cytochrome P450 | CYP2C9 | Oxidation of the side chain and/or ring cleavage |

| Cytochrome P450 | CYP2E1 | Oxidation of the side chain and/or ring cleavage |

| Cytochrome P450 | CYP1A2 | Oxidation of the side chain and/or ring cleavage |

| UDP-glucuronosyltransferases (UGTs) | Various isoforms | Glucuronidation of the alcohol group |

| Sulfotransferases (SULTs) | Various isoforms | Sulfation of the alcohol group |

Further research is necessary to definitively elucidate the metabolic pathways and the specific enzymes involved in the biotransformation of this compound.

Environmental Behavior and Advanced Toxicological Research of 1 2h 1,3 Benzodioxol 5 Yl Ethan 1 Ol

Environmental Fate and Transport Studies

Currently, there is a lack of specific studies detailing the environmental fate and transport of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. However, the general behavior of methylenedioxyphenyl derivatives in the environment suggests that their transport and partitioning would be governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). For instance, related compounds with low water solubility and high Kow values may tend to adsorb to soil and sediment, limiting their mobility in aquatic systems. Conversely, more water-soluble analogues would be expected to be more mobile in the environment. The environmental aspects of MDPs and their derivatives have been a subject of review, indicating their varied distribution and persistence. nih.gov

Biodegradation and Persistence Evaluation

The biodegradation and environmental persistence of this compound have not been extensively documented. However, research on other compounds containing the 1,3-benzodioxole (B145889) moiety provides some indication of potential metabolic pathways. For example, studies on the metabolism of methylenedioxyphenylalkylamine designer drugs show that a common metabolic route involves the O-dealkylation of the methylenedioxy group. nih.gov This suggests that microorganisms in the environment might be capable of initiating the degradation of this compound by cleaving the dioxole ring, a critical step in its ultimate breakdown. The persistence of such compounds will largely depend on the environmental conditions and the presence of microbial populations capable of this biotransformation.

Bioaccumulation Potential Assessment

Ecotoxicological Impact Analysis

The ecotoxicological effects of this compound on aquatic and terrestrial organisms have not been specifically investigated. However, the broader class of methylenedioxyphenyl compounds is known to exhibit biological activity. For example, some MDP derivatives are used as pesticide synergists, which function by inhibiting cytochrome P-450 enzymes in insects. nih.gov This mode of action highlights the potential for MDP compounds to interfere with the metabolic processes of various organisms, though the intrinsic toxicity of many MDP agents is considered to be relatively low. nih.gov

In Vitro and In Vivo Mechanistic Toxicology Studies (excluding dosage)

While direct mechanistic toxicology studies on this compound are scarce, research on related compounds provides a framework for understanding its potential biological interactions. A key toxicological feature of many methylenedioxyphenyl compounds is their interaction with cytochrome P-450 (CYP) enzymes. nih.gov This interaction typically involves an initial phase of CYP inhibition, followed by a more sustained phase of enzyme induction. nih.gov

Metabolic studies of structurally similar compounds, such as methylenedioxyphenylalkylamines, indicate that the metabolism in mammals proceeds through two main pathways: O-dealkylation of the methylenedioxy group to form dihydroxy derivatives, and degradation of the side chain. nih.gov

A study on α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA), a related fragrance ingredient, in an in vitro human skin model demonstrated moderately high skin permeation. researchgate.net Subchronic dermal application in rats resulted in local skin irritation, but no significant systemic toxicity was observed. researchgate.net These findings suggest that dermal absorption could be a relevant route of exposure for structurally similar compounds.

| Study Type | Compound Class/Related Compound | Key Mechanistic Findings |

| General Review | Methylenedioxyphenyl (MDP) Compounds | Interaction with cytochrome P-450 (CYP) enzymes, leading to inhibition and subsequent induction. nih.gov |

| Metabolism Study | Methylenedioxyphenylalkylamines | O-dealkylation of the methylenedioxy group and side-chain degradation are primary metabolic pathways. nih.gov |

| In Vitro Skin Permeation | α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA) | Demonstrates moderately high permeation through human skin. researchgate.net |

| Subchronic Dermal Toxicity | α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA) | Local dermal irritation observed, with no significant systemic toxicity noted. researchgate.net |

Genotoxicity and Mutagenicity Assessments

There is no specific information on the genotoxicity or mutagenicity of this compound. However, data on other benzodioxole derivatives present a mixed profile. For instance, a human health assessment of 2-(1,3-benzodioxol-5-ylamino)ethanol (B1329970) hydrochloride concluded that it is not considered to be genotoxic based on available in vitro and in vivo tests. industrialchemicals.gov.au In contrast, safrole, another well-known methylenedioxyphenyl compound, has been shown to have mutagenic metabolites. researchgate.net This variability underscores the importance of evaluating the genotoxic potential of each compound individually. The conventional approach to genotoxicity testing involves a battery of tests, including bacterial reverse mutation assays (e.g., Ames test) and in vitro mammalian cell chromosomal damage tests. frontiersin.org

| Related Compound | Genotoxicity Finding |

| 2-(1,3-benzodioxol-5-ylamino)ethanol hydrochloride | Not considered to be genotoxic in available in vitro and in vivo tests. industrialchemicals.gov.au |

| Safrole | Metabolites have shown mutagenic activity. researchgate.net |

Carcinogenicity Research Considerations

The carcinogenic potential of this compound has not been evaluated. However, some compounds within the methylenedioxyphenyl class, such as safrole, have been associated with tumorigenesis, particularly hepatotoxicity. nih.govresearchgate.net Modern approaches to carcinogenicity assessment recommend a tiered approach, starting with in silico and in vitro assessments for mutagenic activity. nih.gov If a compound is found to be mutagenic, it is often presumed to have carcinogenic potential unless evidence suggests otherwise. nih.gov Given the structural alerts within the MDP class, a thorough investigation into the carcinogenic potential of this compound would be a prudent area for future research.

Endocrine Disruptor Potential Investigations

A comprehensive review of scientific literature reveals a significant gap in the toxicological data for this compound, specifically concerning its potential to act as an endocrine disruptor. To date, no dedicated in vivo or in vitro studies have been published that investigate the effects of this compound on the estrogenic, androgenic, or thyroid hormonal systems.

Standardized testing protocols exist to evaluate the potential for endocrine disruption. These often involve a tiered approach, starting with computational models and in vitro assays to predict activity, followed by targeted in vivo studies in animal models to confirm effects on endocrine-related endpoints.

Despite the availability of these methodologies, a thorough search of toxicological databases and scholarly articles yielded no specific data on this compound's interaction with key endocrine receptors, such as the estrogen receptor (ER), androgen receptor (AR), or thyroid hormone receptors (TR). Furthermore, there is no information available regarding its potential to interfere with hormone synthesis, metabolism, or transport.

Consequently, it is not possible to present detailed research findings or data tables on the endocrine disruptor potential of this compound. The absence of such data highlights an area where further research is needed to fully characterize the environmental and human health implications of this chemical. Without empirical data, any assessment of its endocrine disrupting potential would be purely speculative.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol with high purity?

- Methodology :

- Ester hydrolysis : Start with a benzodioxolyl acetate derivative (e.g., 1-(1,3-benzodioxol-5-yl)-2,2-dimethylpropyl acetate ) under basic conditions (e.g., NaOH/ethanol) to yield the alcohol.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .

- Safety : Ensure inert atmosphere (N₂) to prevent oxidation and adhere to GHS guidelines for handling flammable solvents .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify benzodioxole protons (δ 5.9–6.1 ppm for methylenedioxy group) and ethanol protons (δ 3.6–4.0 ppm) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., ethanol/water mix) and analyze using Cu-Kα radiation (λ = 1.5418 Å). Compare bond lengths/angles with reported benzodioxolyl structures (e.g., C–O = 1.36–1.42 Å) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (C₉H₁₀O₃⁺; calc. 178.0625) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodology :

- Storage : Keep in amber glass containers at 2–8°C under dry N₂ to prevent moisture absorption and photodegradation .

- Exposure control : Use fume hoods, nitrile gloves, and flame-resistant lab coats. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

- Emergency response : In case of skin contact, rinse with 0.1 M sodium bicarbonate solution; for inhalation, administer 100% O₂ and monitor for CNS depression .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for benzodioxolyl derivatives be resolved?

- Methodology :

- Reproducibility checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) across studies. Use positive controls (e.g., curcumin for antioxidant assays) .

- Metabolite profiling : Perform LC-MS/MS to identify degradation products (e.g., catechol derivatives via methylenedioxy ring-opening) that may interfere with bioactivity .

- Structural analogs : Compare activity with 3-(1,3-benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one (IC₅₀ differences <10% suggest scaffold specificity) .

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study H-bonding interactions (e.g., ethanol OH with dioxole O). Calculate Fukui indices to identify nucleophilic sites .

- Molecular docking : Use Autodock Vina to model interactions with cytochrome P450 enzymes (PDB ID: 1TQN). Validate with experimental IC₅₀ values .

- Thermodynamic data : Reference NIST WebBook for enthalpy of formation (ΔHf°) and Gibbs free energy (ΔG°) to predict reaction feasibility .

Q. How can experimental design limitations in environmental impact studies be addressed?

- Methodology :

- Sample diversity : Collect wastewater from ≥20 sources (e.g., industrial, municipal) to mimic real-world variability. Use HSI (hyperspectral imaging) with continuous cooling to stabilize organic degradation .

- Adsorption studies : Immobilize the compound on activated carbon (BET surface area >1000 m²/g) and analyze via FTIR to track binding mechanisms (e.g., π-π interactions with benzodioxole) .

- Toxicity assays : Use Daphnia magna LC₅₀ tests (OECD 202) with triplicate replicates to assess aquatic toxicity. Compare with QSAR predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.